molecular formula C14H16ClN5OS B5376712 N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B5376712
M. Wt: 337.8 g/mol
InChI Key: IPUCLTMSEZRIII-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a synthetic organic compound that features a furan ring, a tetrazole ring, and a sulfanyl group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS.ClH/c1-2-5-12(6-3-1)19-14(16-17-18-19)21-10-8-15-11-13-7-4-9-20-13;/h1-7,9,15H,8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCLTMSEZRIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Synthesis of the 1-phenyltetrazole ring: This can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Coupling reaction: The furan-2-ylmethyl intermediate can be coupled with the 1-phenyltetrazole ring using a suitable coupling reagent.

    Introduction of the sulfanyl group: This can be done by reacting the coupled product with a thiol reagent.

    Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and tetrazole rings may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine
  • N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)ethanamine
  • N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamine

Uniqueness

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride is unique due to the presence of both a furan and a tetrazole ring, which may confer distinct chemical and biological properties

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